molecular formula C18H30N14NiO6 B14499652 (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate CAS No. 62945-29-3

(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate

Cat. No.: B14499652
CAS No.: 62945-29-3
M. Wt: 597.2 g/mol
InChI Key: APGOZVGGQPRBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate is a complex compound that combines a pyrimidine derivative with nickel and nitrate ions

Preparation Methods

The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate typically involves the reaction of 4,6-dimethylpyrimidine-2-ylhydrazine with nickel nitrate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation methods. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nickel ion or the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted on its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is explored for its use in catalysis and material science, including the development of new catalysts and advanced materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids, while the nickel ion can coordinate with various ligands, affecting biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate can be compared with similar compounds such as:

    (4,6-Dimethylpyrimidin-2-yl)methanol: This compound has a similar pyrimidine ring but lacks the hydrazine and nickel components, making it less complex.

    (4,6-Dimethylpyrimidin-2-yl)methanamine: Similar in structure but with an amine group instead of hydrazine, leading to different chemical properties and applications.

    (4,6-Dimethylpyrimidin-2-yl)thiocyanate: Contains a thiocyanate group, which imparts different reactivity compared to the hydrazine and nickel components.

Properties

CAS No.

62945-29-3

Molecular Formula

C18H30N14NiO6

Molecular Weight

597.2 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate

InChI

InChI=1S/3C6H10N4.2NO3.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3)4;/h3*3H,7H2,1-2H3,(H,8,9,10);;;/q;;;2*-1;+2

InChI Key

APGOZVGGQPRBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.